![molecular formula C12H17NO2 B14146923 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 847173-30-2](/img/structure/B14146923.png)
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with two methoxy groups attached at the 7th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as a starting material, which undergoes methoxylation to introduce the methoxy groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, catalysts, and solvents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzazepine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological responses. For example, it may act on neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the methoxy groups present in 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Contains a different ring structure compared to the benzazepine.
Evacetrapib, Benazepril, and Tolvaptan: These compounds share the benzazepine scaffold but have different functional groups and pharmacological properties.
Uniqueness: The presence of methoxy groups at the 7th and 8th positions in this compound distinguishes it from other benzazepines. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development.
Properties
CAS No. |
847173-30-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-7-9-5-3-4-6-13-10(9)8-12(11)15-2/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
WZVVSROLGHZUFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCCN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


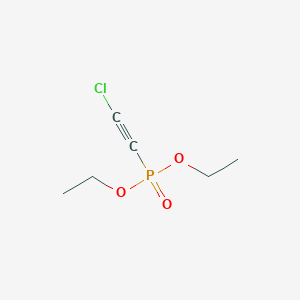
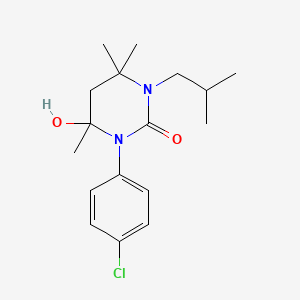
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
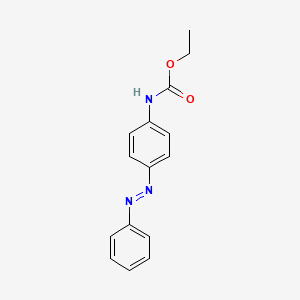
![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)

![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
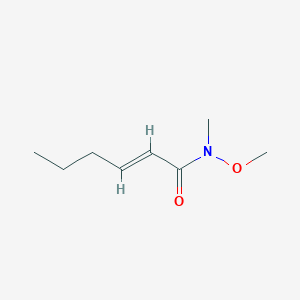
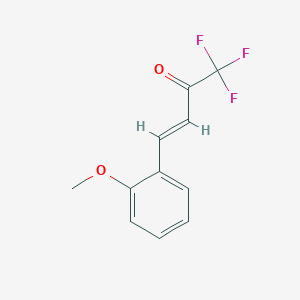
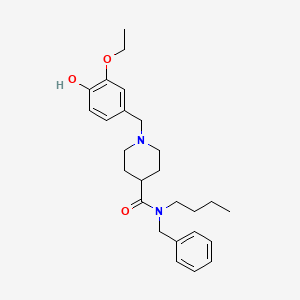
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)
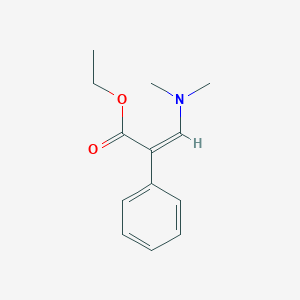
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
